1-(4-乙基磺酰基苯基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

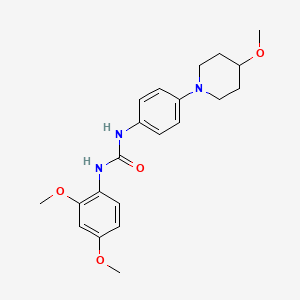

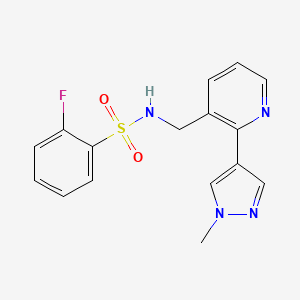

1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in various bioactive molecules and pharmaceutical agents. The presence of the ethylsulfonylphenyl group suggests potential for interactions with biological systems, possibly through hydrogen bonding or hydrophobic interactions due to the phenyl ring. While the specific papers provided do not directly discuss this compound, they do provide insight into the general chemical behavior and synthesis of cyclopropane-containing compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring system. The provided papers do not directly address the synthesis of 1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid, but they do offer a glimpse into related synthetic methods. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation, Curtius rearrangement, and oxidative cleavage . These techniques could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant angle strain due to the deviation from the ideal tetrahedral bond angles. This strain can affect the reactivity of the compound. The presence of substituents on the cyclopropane ring, such as the ethylsulfonylphenyl group, can further influence the molecular conformation and, consequently, the chemical properties of the compound.

Chemical Reactions Analysis

Cyclopropane-containing compounds are known for their unique reactivity patterns due to the ring strain. The papers provided discuss the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane derivatives . This suggests that the compound may also interact with enzymes or other biological targets, potentially through competitive inhibition or other mechanisms. The specific reactivity would depend on the nature of the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

科学研究应用

合成和化学性质

环丙烷衍生物,如 1-(芳基磺酰基)环丙醇,已被用作化学合成中的环丙酮当量。这些化合物与末端乙炔和二取代胺反应,在氯化金的催化下合成 1-炔基环丙胺,产率中等,展示了它们在构建复杂有机分子中的用途 (Liu, An, Jiang, & Chen, 2008).

生物学评估

已合成并评估了环丙烷的衍生物(包括具有环丙基部分的溴酚衍生物)的生物活性。这些化合物已显示出对胞质碳酸酐酶 I 和 II 同种型和乙酰胆碱酯酶的有效抑制作用。这些发现表明在治疗阿尔茨海默氏症、帕金森氏症和共济失调等疾病中具有潜在的治疗应用 (Boztaş et al., 2019).

乙烯前体和植物生物学

在植物生物学中,1-氨基环丙烷-1-羧酸 (ACC) 被称为乙烯的直接前体,乙烯是一种重要的植物激素。最近的研究表明,ACC 本身可以作为独立于乙烯生物合成的信号分子。这一发现为研究植物生长和发育开辟了新的途径,表明涉及不同植物物种的 ACC 的潜在保守信号通路 (Li, Mou, Van de Poel, & Chang, 2021; Polko & Kieber, 2019).

天然产物和生物活性化合物

环丙烷部分普遍存在于表现出广泛生物活性的天然产物中,包括抗真菌、抗菌、抗病毒和抗肿瘤特性。研究集中在分离、表征和合成含有环丙烷结构的天然化合物,包括 1-氨基环丙烷-1-羧酸及其类似物。这项工作的目的是探索和利用这些化合物的生物活性潜力 (Coleman & Hudson, 2016).

农艺应用和植物胁迫缓解

已研究了产生 ACC 脱氨酶的有益根际细菌在减轻植物干旱和盐胁迫中的作用,重点是改善生物乙醇生产的生物质特性。这些细菌通过降解 ACC,从而降低胁迫诱导的乙烯水平,来增强胁迫条件下的植物生长。这项研究强调了通过控制 ACC 水平来提高植物对环境胁迫的恢复力的农艺应用潜力 (Tiwari, Duraivadivel, Sharma, & H. P., 2018).

作用机制

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Mode of Action

A structurally similar compound, cyclopropane-1,1-dicarboxylic acid (cpd), is known to inhibit ketol-acid reductoisomerase (kari), an enzyme in the branched-chain amino acid pathway in plants

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants .

Result of Action

A structurally similar compound, n,n′-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, has been shown to exhibit moderate activity against agrostis stolonifera, a type of grass .

属性

IUPAC Name |

1-(4-ethylsulfonylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-2-17(15,16)10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAYRLSZFPYLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)